Methyl4-(4-aminooxan-4-yl)benzoatehydrochloride

Description

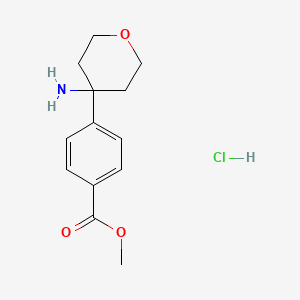

Methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride is a hydrochloride salt derivative featuring a benzoate ester core substituted with a 4-aminooxan-4-yl (tetrahydro-2H-pyran-4-amine) moiety. This compound is characterized by its crystalline structure and moderate solubility in polar solvents. Key physical properties include a melting point of 145.6–146.1°C , indicative of strong intermolecular interactions, likely due to hydrogen bonding from the amino group and ionic character from the hydrochloride salt.

Properties

Molecular Formula |

C13H18ClNO3 |

|---|---|

Molecular Weight |

271.74 g/mol |

IUPAC Name |

methyl 4-(4-aminooxan-4-yl)benzoate;hydrochloride |

InChI |

InChI=1S/C13H17NO3.ClH/c1-16-12(15)10-2-4-11(5-3-10)13(14)6-8-17-9-7-13;/h2-5H,6-9,14H2,1H3;1H |

InChI Key |

VWQCQGTXGWGMSN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2(CCOCC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-(4-aminooxan-4-yl)benzoatehydrochloride typically involves multiple steps, including the formation of the oxane ring and the introduction of the amino group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring the compound is produced in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

Methyl4-(4-aminooxan-4-yl)benzoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl4-(4-aminooxan-4-yl)benzoatehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and cellular processes.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl4-(4-aminooxan-4-yl)benzoatehydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells, leading to the desired effects. The exact mechanism may vary depending on the application and the specific targets involved.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Several benzoate hydrochloride derivatives with modified alkyl/aryl substituents and amine groups are documented in historical research (). Key comparisons include:

Notes:

- Aminooxan vs. Benzylmethylamine: The aminooxan ring in the target compound likely enhances hydrogen-bonding capacity compared to benzylmethylamine derivatives, contributing to its higher melting point (145–146°C vs. 126–146°C) .

Functional Group Variations: Acetamide Derivative

The compound 2-(4-aminooxan-4-yl)acetamide hydrochloride () shares the aminooxan moiety but replaces the benzoate ester with an acetamide group:

| Property | Methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride | 2-(4-Aminooxan-4-yl)acetamide hydrochloride |

|---|---|---|

| Molecular Formula | Likely C₁₃H₁₆ClNO₃* | C₇H₁₅ClN₂O₂ |

| Molecular Weight | — | 194.66 |

| Melting Point | 145.6–146.1°C | Not provided |

| Key Functional Groups | Benzoate ester, HCl salt | Acetamide, HCl salt |

Insights :

- The acetamide derivative’s lower molecular weight (194.66 vs.

- The absence of an aromatic benzoate group may limit π-π stacking interactions, affecting crystallization behavior.

Substituent Position and Bioactivity

- Nitro vs. Amino Derivatives: highlights that nitro-substituted analogs (e.g., p-nitro derivatives of γ-benzylmethylaminopropyl benzoate hydrochloride) exhibit higher melting points (e.g., 206.6–207.4°C) due to increased polarity and dipole interactions . In contrast, amino-substituted derivatives (e.g., p-amino-dihydrochloride) show even higher melting points (219.1–220.1°C), underscoring the role of hydrogen bonding .

- Agrochemical Potential: Ethyl 4-(1-phenylethylamino)benzoate hydrochloride () is noted for its utility in synthesizing pesticides and herbicides. By analogy, the target compound’s aminooxan ring could enhance binding to biological targets, such as enzymes or receptors, in agrochemical applications .

Research Findings and Trends

Melting Point Trends: Amino-substituted hydrochlorides consistently exhibit higher melting points than their nitro or alkylamine counterparts, driven by hydrogen bonding and ionic interactions .

Structural Flexibility : Compounds with longer alkyl linkers (e.g., propyl vs. ethyl) show reduced melting points, likely due to increased conformational flexibility and weaker crystal packing .

Application Potential: The aminooxan ring’s rigidity and hydrogen-bonding capacity may favor pharmaceutical use, while ethyl/phenylethylamino analogs () are more suited for agrochemicals due to lipophilic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.